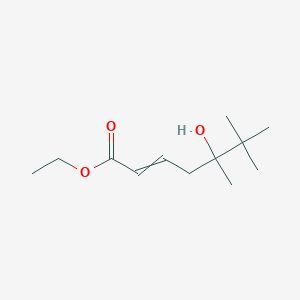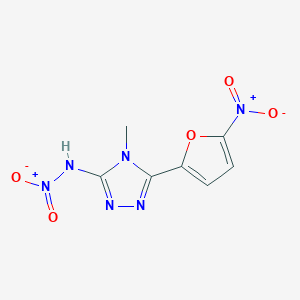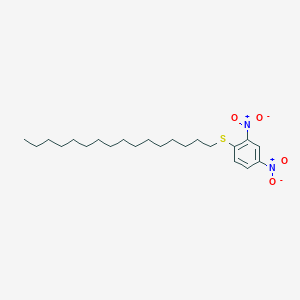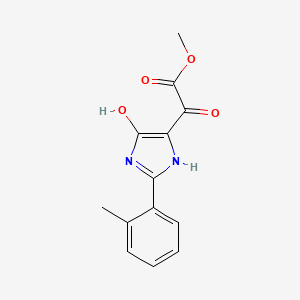
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is a complex organic compound with a unique structure that includes an imidazole ring, a hydroxy group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetic acid with glyoxal in the presence of ammonium acetate to form the imidazole ring. This is followed by esterification with methanol to introduce the methyl ester group. The hydroxy group is then introduced through selective hydroxylation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-hydroxy-2-phenyl-alpha-oxo-1H-imidazole-4-acetate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 5-hydroxy-2-(2-chlorophenyl)-alpha-oxo-1H-imidazole-4-acetate: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering unique advantages in specific applications.
Eigenschaften
CAS-Nummer |
40312-26-3 |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
methyl 2-[4-hydroxy-2-(2-methylphenyl)-1H-imidazol-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C13H12N2O4/c1-7-5-3-4-6-8(7)11-14-9(12(17)15-11)10(16)13(18)19-2/h3-6,17H,1-2H3,(H,14,15) |
InChI-Schlüssel |
IGHAVWHVXIYWSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=C(N2)C(=O)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




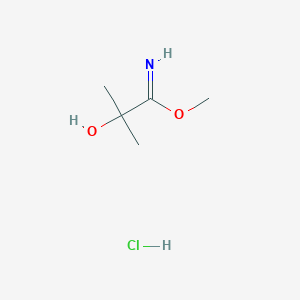
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
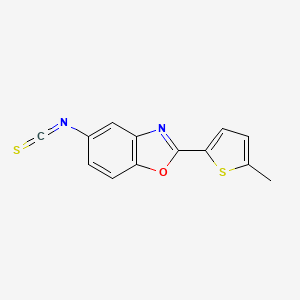

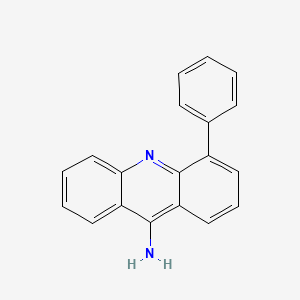

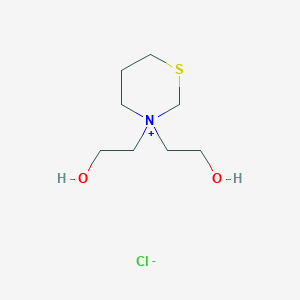

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
